MTEP 盐酸盐

描述

MTEP hydrochloride is a potent, selective, and non-competitive mGlu5 antagonist . It is brain penetrant and shows antidepressant and anxiolytic-like effects . It is soluble in water .

Synthesis Analysis

An improved medium-scale synthesis of MTEP, a selective and potent metabotropic glutamate subtype 5 (mGlu5) antagonist, has allowed thorough characterization of the crystal structures of the free base and the previously unreported hydrochloride (MTEP.HCl) .

Molecular Structure Analysis

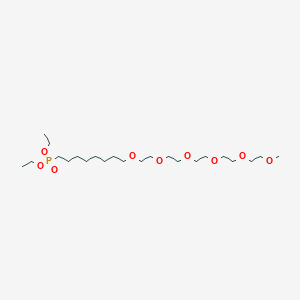

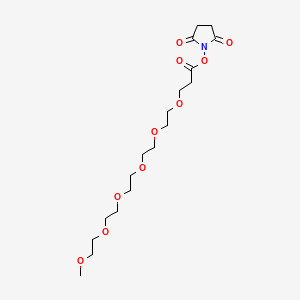

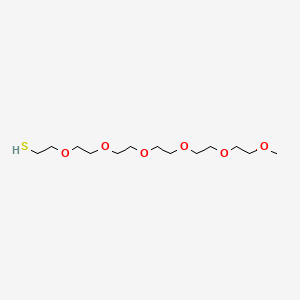

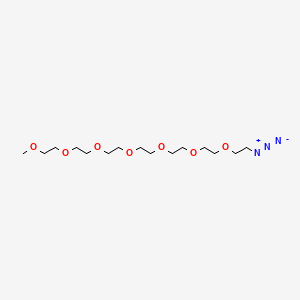

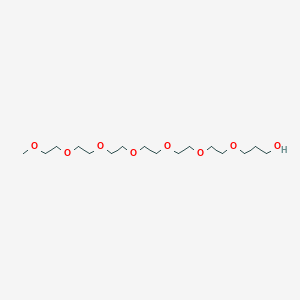

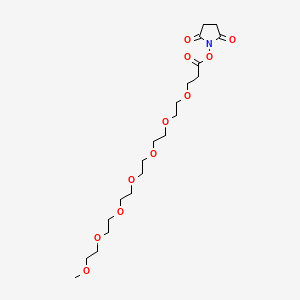

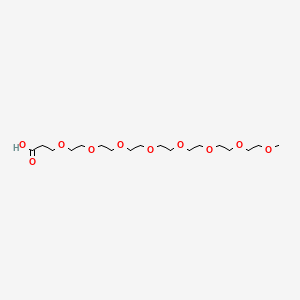

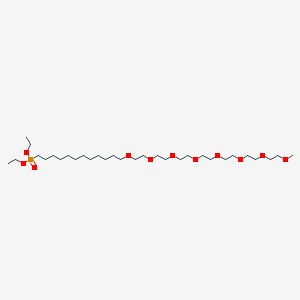

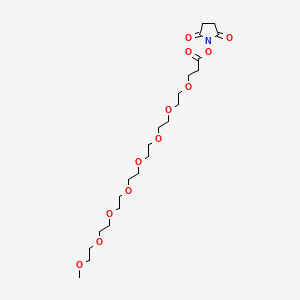

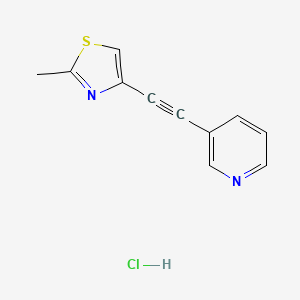

MTEP hydrochloride has a molecular formula of C11H9ClN2S . The molecular weight is 236.72 g/mol . The InChI is 1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H . The canonical SMILES is CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl .

科学研究应用

mGluR5 Antagonist

MTEP hydrochloride is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is excitatory and mainly localized at the edge of axo-spinous and axodendritic synaptic junctions .

Neuroscience Research

MTEP is a featured product for neuroscience research . It’s used in various studies to understand the role of mGluR5 in the nervous system .

Antidepressant Effects

MTEP has been shown to produce antidepressant effects in several rodent models of depression . This suggests potential applications in the treatment of mood disorders .

Neuroprotection

MTEP demonstrates neuroprotective potential by preventing excitotoxic neuronal damage . This could be beneficial in conditions like stroke or neurodegenerative diseases where neuronal damage is a key factor .

Anxiolytic Compound

MTEP has been found to be five times stronger than MPEP as an anxiolytic compound . This suggests its potential use in the treatment of anxiety disorders .

Antiparkinsonian Effects

MTEP has been shown to produce antiparkinsonian-like effects in rats . This suggests its potential use in the treatment of Parkinson’s disease .

Muscle Rigidity

MTEP has been found to decrease haloperidol-induced muscle rigidity in rats . This suggests its potential use in the treatment of conditions characterized by muscle rigidity .

Catalepsy

MTEP has been found to inhibit haloperidol-induced catalepsy . This suggests its potential use in the treatment of conditions characterized by catalepsy .

作用机制

Target of Action

MTEP hydrochloride is a potent, non-competitive, and highly selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) . Metabotropic glutamate receptors are expressed predominantly on neurons and glial cells and are involved in the modulation of a wide range of signal transduction cascades .

Mode of Action

MTEP hydrochloride acts as a negative allosteric modulator at mGluR5 . This means it binds to a site on the mGluR5 receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .

Biochemical Pathways

It is known that metabotropic glutamate receptors, including mglur5, play a crucial role in the modulation of various signal transduction cascades . Therefore, the antagonistic action of MTEP hydrochloride on mGluR5 can potentially influence a wide range of biochemical processes.

Pharmacokinetics

It is known that the compound is orally active and can penetrate the blood-brain barrier , which suggests good absorption and distribution profiles

Result of Action

MTEP hydrochloride has been shown to have neuroprotective effects. For instance, in a study using the rat lithium-pilocarpine model of epilepsy, MTEP hydrochloride treatment completely prevented neuronal loss and partially attenuated astrogliosis in the hippocampus . MTEP hydrochloride also shows antidepressant and anxiolytic-like effects .

Action Environment

It is known that various environmental factors can influence the metabolism of drugs in general . These factors include exposure to certain chemicals, diet, and lifestyle habits such as smoking

安全和危害

属性

IUPAC Name |

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOJDKGCWAHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662767 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MTEP hydrochloride | |

CAS RN |

1186195-60-7 | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTEP hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?

A1: MTEP hydrochloride is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using MTEP hydrochloride, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of MTEP hydrochloride treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。